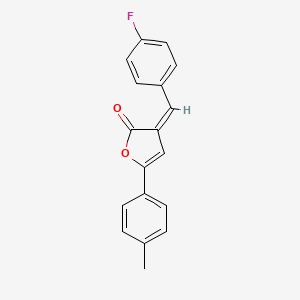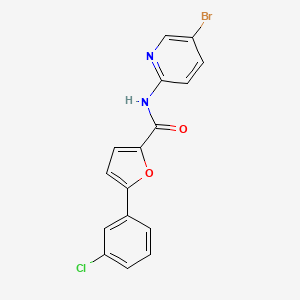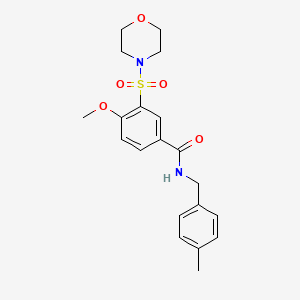
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, also known as FBFI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone acts as a positive allosteric modulator of GABA receptors, which are ion channels that mediate inhibitory neurotransmission in the brain. By binding to a specific site on the receptor, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone increases the sensitivity of the receptor to GABA, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to have a number of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on cognitive function and memory. These effects are thought to be mediated by the modulation of GABA receptor activity in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone in lab experiments is its selectivity for GABA receptors, which allows for more targeted modulation of inhibitory neurotransmission. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone, including the development of more selective and potent compounds for use as therapeutic agents, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential as a tool for studying the role of inhibitory neurotransmission in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone on cognitive function and memory.
Méthodes De Synthèse
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone can be synthesized through a multistep process that involves the condensation of 4-fluorobenzaldehyde and 4-methylacetophenone in the presence of a base catalyst, followed by cyclization with an acid catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been shown to modulate the activity of GABA receptors, which are important for regulating inhibitory neurotransmission in the brain. In pharmacology, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been studied for its potential as a therapeutic agent for conditions such as anxiety and depression. In medicinal chemistry, 3-(4-fluorobenzylidene)-5-(4-methylphenyl)-2(3H)-furanone has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
(3Z)-3-[(4-fluorophenyl)methylidene]-5-(4-methylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO2/c1-12-2-6-14(7-3-12)17-11-15(18(20)21-17)10-13-4-8-16(19)9-5-13/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZYTGLNPAOCNA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-Fluorophenyl)methylidene]-5-(4-methylphenyl)-2,3-dihydrofuran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)

![2-phenyl-4-(4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152317.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5152320.png)

![N-cyclopropyl-3-{1-[4-(2-hydroxyethoxy)benzyl]-4-piperidinyl}propanamide](/img/structure/B5152333.png)
![1-(2-pyrimidinyl)-4-{[6-(4-thiomorpholinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5152339.png)


![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5152366.png)
![1-ethyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5152368.png)

![N-[2-(benzylthio)ethyl]-3-phenylacrylamide](/img/structure/B5152375.png)
![5-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]isophthalic acid](/img/structure/B5152380.png)